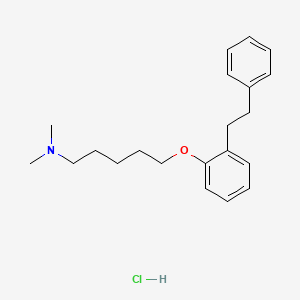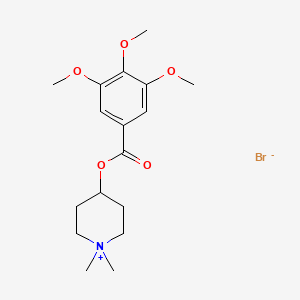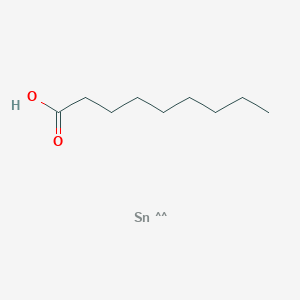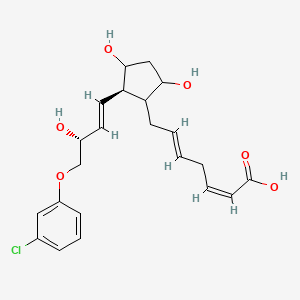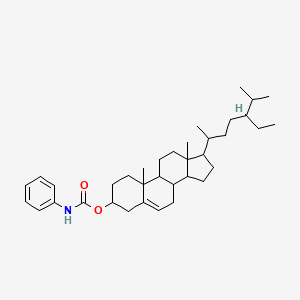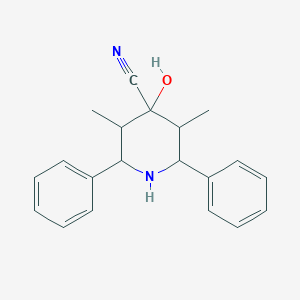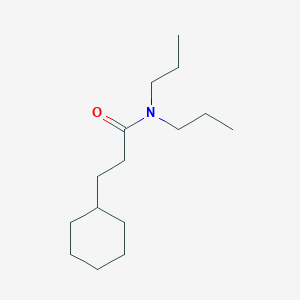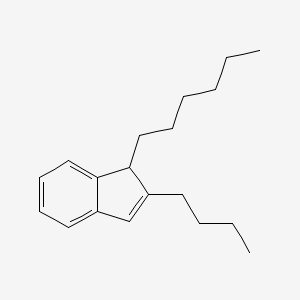![molecular formula C35H65N3O13 B14462851 2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane CAS No. 72259-70-2](/img/structure/B14462851.png)
2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid and 1,1’-methylenebis[4-isocyanatocyclohexane], compound with 2-(dimethylamino)ethanol is a complex polymeric compound. This compound is known for its unique structural properties and is used in various industrial applications, particularly in the production of high-performance materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the polymerization of hexanedioic acid with 2,2-dimethyl-1,3-propanediol and 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid. This is followed by the reaction with 1,1’-methylenebis[4-isocyanatocyclohexane] to form the polymer backbone. The final step involves the addition of 2-(dimethylamino)ethanol to the polymer, which acts as a stabilizing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process may also involve the use of catalysts to accelerate the reaction and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that enhance its properties.
Reduction: Reduction reactions can be used to modify the polymer’s structure and improve its performance in certain applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxyl or hydroxyl groups, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical products due to its stability and compatibility with various active ingredients.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the interaction of its functional groups with specific molecular targets. The polymer’s structure allows it to form strong bonds with other molecules, enhancing its stability and performance. The pathways involved include the formation of hydrogen bonds, van der Waals forces, and covalent bonds, which contribute to the compound’s unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,2-propanediol
- Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,6-hexanediol
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-butanediol and 2,2-dimethyl-1,3-propanediol
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and polymeric structure, which provides enhanced stability, flexibility, and compatibility with various applications. The inclusion of 2-(dimethylamino)ethanol as a stabilizing agent further enhances its performance, making it suitable for high-performance materials and advanced applications.
Propriétés
Numéro CAS |
72259-70-2 |
|---|---|
Formule moléculaire |
C35H65N3O13 |
Poids moléculaire |
735.9 g/mol |
Nom IUPAC |
2-(dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane |
InChI |
InChI=1S/C15H22N2O2.C6H10O4.C5H10O4.C5H12O2.C4H11NO/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;1-5(2-6,3-7)4(8)9;1-5(2,3-6)4-7;1-5(2)3-4-6/h12-15H,1-9H2;1-4H2,(H,7,8)(H,9,10);6-7H,2-3H2,1H3,(H,8,9);6-7H,3-4H2,1-2H3;6H,3-4H2,1-2H3 |
Clé InChI |
ZJLQOKDHPIUJQD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)CO.CC(CO)(CO)C(=O)O.CN(C)CCO.C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O |
Numéros CAS associés |
72259-70-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


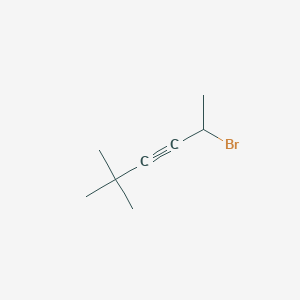
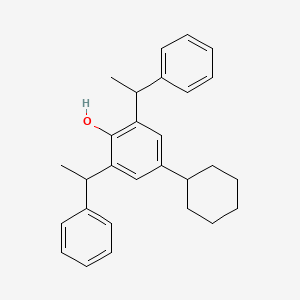

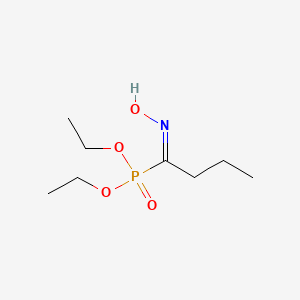
![Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B14462787.png)

